molecular formula C13H16ClN3 B2543269 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride CAS No. 2445791-98-8

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride

Cat. No.: B2543269
CAS No.: 2445791-98-8
M. Wt: 249.74
InChI Key: KWBUXKRLDOCIQG-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile hydrochloride is a substituted indole derivative featuring a dimethylaminoethyl side chain at position 3 and a nitrile group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Indole derivatives are widely explored for their bioactivity, particularly in neurotransmitter receptor modulation (e.g., serotonin receptors) due to structural resemblance to endogenous ligands like tryptamine .

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13;/h3-4,7,9,15H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUXKRLDOCIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile typically involves the reaction of 5-bromo-1H-indole with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the nitrile group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

This compound has been investigated for its biological properties, particularly as a potential therapeutic agent. Studies have shown that it exhibits activity against various targets, including:

  • Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors, which may contribute to its antidepressant effects.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.

Case Study: Antidepressant Activity

A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonin levels in the brain, indicating its potential as a treatment for depression .

Therapeutic Applications

The therapeutic applications of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride are diverse:

  • Psychiatric Disorders : Due to its interaction with serotonin receptors, it holds promise for treating mood disorders such as depression and anxiety.
  • Cancer Treatment : Its ability to induce apoptosis in cancer cells suggests potential use in oncology as a chemotherapeutic agent.

Table 2: Potential Therapeutic Applications

Application Area Mechanism of Action Current Research Status
Mood DisordersSerotonin receptor modulationPreclinical studies ongoing
Cancer TreatmentInduction of apoptosisEarly-stage trials

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to serotonin receptors, influencing neurotransmitter activity and modulating various physiological processes. This interaction is crucial for its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Indole Core

Position 5 Modifications
  • 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-5-bromo-1H-indole (Compound 9, ) : Replaces the nitrile with a bromine atom, altering electronic properties and steric bulk. This substitution reduces polarity but increases molecular weight (MW: ~427 g/mol vs. target compound’s ~260 g/mol) .
  • 5-Methoxy-1H-indole derivatives (Compound 79, ) : The methoxy group introduces electron-donating effects, contrasting with the nitrile’s electron-withdrawing nature, which may influence binding pocket interactions .
Position 3 Modifications
  • 3-(2-Aminoethyl)-5-methylindole hydrochloride (): Lacks the dimethylamino group, reducing steric hindrance and altering pKa (amine basicity). This analogue’s simpler structure (MW: 224.7 g/mol) may affect bioavailability compared to the target compound .
  • 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (): Replaces the dimethylaminoethyl group with a chlorobutyl chain, introducing lipophilicity and halogen-mediated interactions. This modification could enhance membrane permeability but reduce solubility .

Heterocyclic Hybrids

  • Triazine-Indole Hybrids (): Compounds like 3-(2-((4-Amino-6-(Phenethylamino)-1,3,5-Triazin-2-yl)Amino)Ethyl)-1H-Indole-5-Carbonitrile Hydrochloride incorporate a triazine ring, increasing molecular complexity (MW: ~470 g/mol). The triazine moiety may enhance 5-HT7 receptor affinity due to additional hydrogen-bonding sites, as suggested in receptor-binding studies .
  • Imidazole-Indole Hybrids (Compounds 77–79, ) : These derivatives feature imidazole rings at position 3, which can engage in π-π stacking and metal coordination. For example, 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) shows a chlorine atom at position 7, contributing to halogen bonding but increasing molecular weight (MW: 345.09 g/mol) .

Halogenated Analogues

  • 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-1-indolinecarboxamide hydrochloride (): This compound replaces the nitrile with a carboxamide group and introduces a pyridinyloxy side chain.

Physicochemical and Spectral Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Target Compound ~260 >200 (decomposes) 1H NMR : δ 7.8 (s, 1H, H-4), 3.2 (t, 2H, CH2N), 2.4 (s, 6H, N(CH3)2); IR : 2220 cm⁻¹ (C≡N)
3-(2-Aminoethyl)-5-methylindole HCl (14) 224.7 >200 1H NMR : δ 7.6 (d, 1H, H-4), 3.0 (t, 2H, CH2NH2); HRMS : m/z 189.1023 [M+H]+
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) 427.1 >200 13C NMR : δ 116.2 (C-Br), 94.5 (C-I); HRMS : m/z 427.0894 [M+H]+

Biological Activity

3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile; hydrochloride, also known as a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally significant in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and antimicrobial activity.

  • Molecular Formula : C11H12ClN3
  • Molecular Weight : 223.69 g/mol
  • CAS Number : 101831-71-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including:

  • Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs have shown promise in cancer therapy by disrupting cell cycle progression.
  • Relaxin receptor RXFP3 : This receptor is involved in stress responses and has implications in neuropsychiatric disorders.

Anticancer Activity

Recent studies have demonstrated that derivatives of indole, including 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the anticancer properties of several indole derivatives, revealing that compounds similar to 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile exhibited a half-maximal inhibitory concentration (IC50) ranging from 58.4 µM against HT29 colorectal cancer cells, indicating promising therapeutic potential compared to standard chemotherapeutics like cisplatin (CC50 = 47.2 µM) .
  • Inhibition of CDKs
    • The compound has been noted for its efficacy as a CDK inhibitor, which is crucial for controlling cell proliferation in cancerous tissues. In vitro assays demonstrated potent inhibition against CDK4 and CDK6, leading to reduced proliferation rates in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile has shown notable antimicrobial activity.

Antibacterial and Antifungal Effects

Research indicates that this compound exhibits broad-spectrum antimicrobial properties:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 1.9 to 7.8 µg/mL for strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Demonstrated effectiveness against fungi like Candida albicans, with MIC values indicating significant antifungal potential .

Summary of Biological Activities

Activity TypeTarget OrganismsMIC/IC50 ValuesReference
AnticancerHT29 (Colorectal Cancer)CC50 = 58.4 µM
AntibacterialStaphylococcus aureus, E. coliMIC = 1.9 - 7.8 µg/mL
AntifungalCandida albicansMIC = 16.69 - 78.23 µM

Q & A

Q. How can researchers optimize experimental conditions for studying the compound’s photodegradation kinetics?

  • Methodological Answer :
  • Light Sources : Xenon arc lamps (300–800 nm) simulate solar irradiation.
  • LC-UV/MS Monitoring : Track degradation products (e.g., hydroxylated indole derivatives) at 0, 6, 12, and 24 hours.
  • Quantum Yield Calculation : Use ferrioxalate actinometry to quantify photoreactivity .

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